
7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of a fluorine atom and a tetrahydrofuran group to the indole structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Cyclization: Formation of the indole core structure.
Fluorination: Introduction of the fluorine atom at the 7th position.
Tetrahydrofuran Group Addition: Attachment of the tetrahydrofuran group at the 3rd position.
Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may optimize these steps for scalability, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the attached groups.
Substitution: The fluorine atom and tetrahydrofuran group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products depend on the reaction conditions and the reagents used .
Scientific Research Applications
7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the tetrahydrofuran group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole include other fluorinated indoles and indole derivatives with different substituents. Compared to these compounds, this compound may exhibit unique properties due to the specific combination of fluorine and tetrahydrofuran groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
7-fluoro-3-(oxolan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-3-1-2-9-10(6-14-12(9)11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVIVSKGHHLPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
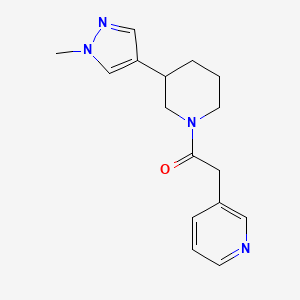
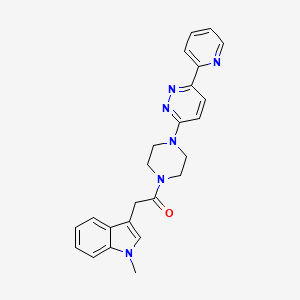
![N-[2-(4-fluorophenyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2670160.png)

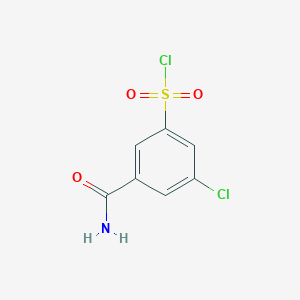
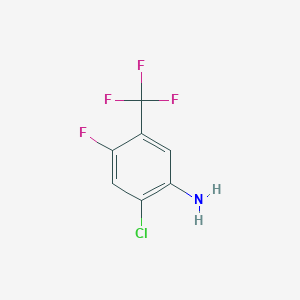

![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2670174.png)

![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)
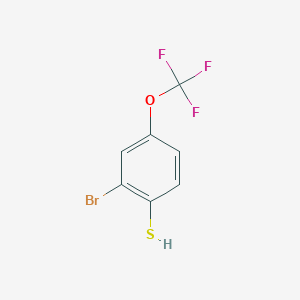
![1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2670179.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)
